![molecular formula C19H14 B588290 2-Methylbenz[a]anthracene-d14 CAS No. 1795033-63-4](/img/structure/B588290.png)
2-Methylbenz[a]anthracene-d14
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Description
2-Methylbenz[a]anthracene-d14, also known as 12-MBA-d14, is a deuterated form of 12-Methylbenz[a]anthracene (12-MBA), a polycyclic aromatic hydrocarbon (PAH) that is commonly used in research to study the carcinogenicity and mutagenicity of PAHs . It has a molecular formula of C19D14 and a molecular weight of 256.40 .
Molecular Structure Analysis
The molecular structure of 2-Methylbenz[a]anthracene-d14 consists of a polycyclic aromatic hydrocarbon with a methyl group and fourteen deuterium atoms . The deuterium atoms replace some of the hydrogen atoms, resulting in a shift in the mass-to-charge ratio during mass spectrometry analysis .Physical And Chemical Properties Analysis
2-Methylbenz[a]anthracene-d14 has a molecular formula of C19D14 and a molecular weight of 256.40 . More specific physical and chemical properties were not found in the search results.Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, Benz[a]anthracene, indicates that it may be fatal if swallowed and enters airways, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause drowsiness or dizziness . It’s important to handle 2-Methylbenz[a]anthracene-d14 with appropriate safety measures.
properties
IUPAC Name |
1,3,4,5,6,7,8,9,10,11,12-undecadeuterio-2-(trideuteriomethyl)benzo[a]anthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-14-8-9-17-11-15-4-2-3-5-16(15)12-19(17)18(14)10-13/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRFYYVRSILJDC-HGWILGJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=C(C4=C3C(=C(C(=C4[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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